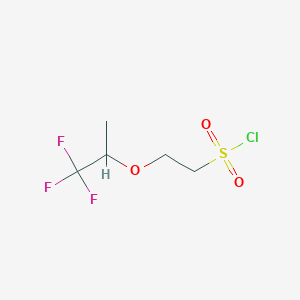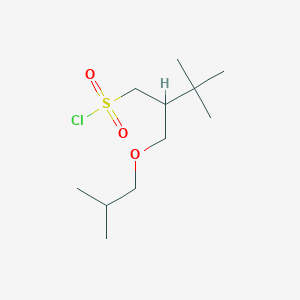
2-(Isobutoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Isobutoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride is an organic compound with a complex structure. It is used as an intermediate in various chemical syntheses and has applications in multiple fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2-(Isobutoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride involves several steps. One common method includes the reaction of 3,3-dimethylbutane-1-sulfonyl chloride with isobutoxymethyl chloride under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to ensure efficiency and high yield. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring the purity and quality of the final product.
化学反応の分析
Types of Reactions
2-(Isobutoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can produce sulfonamide derivatives.
科学的研究の応用
2-(Isobutoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Isobutoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride involves its reactivity with various nucleophiles. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical syntheses and modifications.
類似化合物との比較
Similar Compounds
3,3-Dimethylbutane-1-sulfonyl chloride: A simpler analog without the isobutoxymethyl group.
Isobutoxymethyl chloride: Lacks the sulfonyl chloride group but shares the isobutoxymethyl moiety.
Uniqueness
2-(Isobutoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride is unique due to its combination of functional groups, which provides specific reactivity and versatility in chemical syntheses. Its structure allows for targeted modifications and applications in various fields, making it a valuable compound in both research and industry.
特性
分子式 |
C11H23ClO3S |
|---|---|
分子量 |
270.82 g/mol |
IUPAC名 |
3,3-dimethyl-2-(2-methylpropoxymethyl)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H23ClO3S/c1-9(2)6-15-7-10(11(3,4)5)8-16(12,13)14/h9-10H,6-8H2,1-5H3 |
InChIキー |
ZFZLHUAPDOENJZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)COCC(CS(=O)(=O)Cl)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




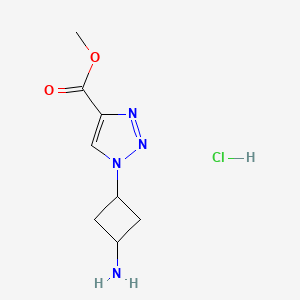

![4-Bromo-1-fluoro-2-[1-(trifluoromethyl)cyclobutyl]benzene](/img/structure/B13477203.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13477211.png)
![4-chloro-N-[6-fluoro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B13477213.png)
![5-[2-Aminoethyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13477216.png)
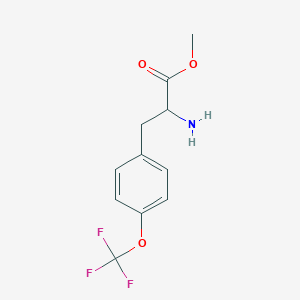
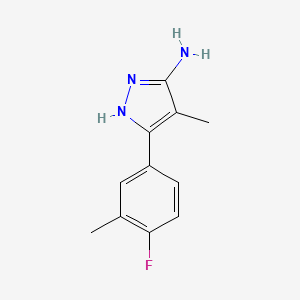
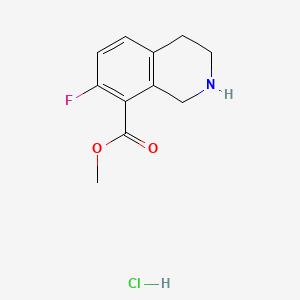
![N,N-dimethyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride](/img/structure/B13477232.png)

